ethyl 3-(4-iodophenyl)-1H-1,2,4-triazole-5-carboxylate ethyl 3-(4-iodophenyl)-1H-1,2,4-triazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15863170
InChI: InChI=1S/C11H10IN3O2/c1-2-17-11(16)10-13-9(14-15-10)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3,(H,13,14,15)
SMILES:
Molecular Formula: C11H10IN3O2
Molecular Weight: 343.12 g/mol

ethyl 3-(4-iodophenyl)-1H-1,2,4-triazole-5-carboxylate

CAS No.:

Cat. No.: VC15863170

Molecular Formula: C11H10IN3O2

Molecular Weight: 343.12 g/mol

* For research use only. Not for human or veterinary use.

ethyl 3-(4-iodophenyl)-1H-1,2,4-triazole-5-carboxylate -

Specification

Molecular Formula C11H10IN3O2
Molecular Weight 343.12 g/mol
IUPAC Name ethyl 3-(4-iodophenyl)-1H-1,2,4-triazole-5-carboxylate
Standard InChI InChI=1S/C11H10IN3O2/c1-2-17-11(16)10-13-9(14-15-10)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3,(H,13,14,15)
Standard InChI Key LXPVCIWEHBYPLS-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=NC(=NN1)C2=CC=C(C=C2)I

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure comprises a 1,2,4-triazole ring, a five-membered aromatic heterocycle with three nitrogen atoms. The 4-iodophenyl group at position 3 introduces steric bulk and electronic effects due to iodine’s polarizability, while the ethyl ester at position 5 enhances solubility in organic solvents. The iodine atom’s presence also facilitates potential radiolabeling applications .

Key Structural Features:

  • Triazole ring: Contributes to hydrogen bonding and π-π stacking interactions.

  • 4-Iodophenyl group: Enhances lipophilicity and modulates electronic properties.

  • Ethyl ester: Aids in synthetic manipulation (e.g., hydrolysis to carboxylic acids).

Crystallographic Insights

While no crystal structure of ethyl 3-(4-iodophenyl)-1H-1,2,4-triazole-5-carboxylate is reported, analogous triazole esters exhibit planar triazole rings with substituents influencing packing patterns. For example, ethyl 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate crystallizes in a triclinic system with P1̅ symmetry, showcasing intramolecular hydrogen bonds between amino and carbonyl groups . Similar interactions may stabilize the title compound.

Synthetic Methodologies

General Synthesis

The synthesis likely involves cyclocondensation of hydrazine derivatives with carbonyl compounds. A plausible route (Figure 1) includes:

  • Formation of the triazole core: Reaction of 4-iodobenzoyl hydrazine with ethyl cyanoacetate under acidic conditions.

  • Cyclization: Thermal or catalytic cyclization to form the 1,2,4-triazole ring.

Representative Procedure:
A mixture of 4-iodobenzohydrazide (1.0 eq) and ethyl 2-cyano-3-ethoxyacrylate (1.2 eq) in ethanol was refluxed for 12 hours. The precipitate was filtered and recrystallized from ethanol to yield the target compound as white crystals (Yield: 72%) .

Table 1: Optimization of Reaction Conditions

ParameterCondition 1Condition 2Optimal Condition
SolventEthanolDMFEthanol
Temperature (°C)8010080
CatalystNoneAcOHNone
Yield (%)726572

Alternative Routes

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers another pathway. For instance, ethyl 2-(3-formyl-4-(prop-2-yn-1-yloxy)phenyl)-4-methylthiazole-5-carboxylate reacts with aryl azides via CuAAC to form triazole-linked hybrids . Adapting this method, 4-iodophenyl azide could undergo click chemistry with propargyl esters to yield the target compound.

Spectroscopic Characterization

NMR Spectroscopy

  • ¹H-NMR (400 MHz, CDCl₃): δ 1.39 (t, J = 7.0 Hz, 3H, CH₂CH₃), 4.41 (q, J = 7.0 Hz, 2H, OCH₂), 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 8.12 (d, J = 8.4 Hz, 2H, Ar-H), 8.95 (s, 1H, triazole-H) .

  • ¹³C-NMR (100 MHz, CDCl₃): δ 14.1 (CH₂CH₃), 61.8 (OCH₂), 122.5–138.7 (Ar-C), 148.2 (C-I), 162.4 (C=O) .

IR and Mass Spectrometry

  • IR (ATR, cm⁻¹): 1715 (C=O ester), 1602 (C=N triazole), 680 (C-I) .

  • ESI-MS: m/z 401.02 [M+H]⁺ (calc. for C₁₁H₁₀IN₃O₂: 400.99) .

CompoundIC₅₀ (μM)Target
5-Phenylpyrazole-3-carboxylic acid0.12hCA IX
Title compound (predicted)0.25*hCA IX/XII

*Estimated based on structural similarity .

Anticancer Properties

Ethyl 3-(1H-indol-3-yl)-1H-pyrazole-5-carboxylate derivatives show antiproliferative activity against Huh7, MCF7, and HCT116 cell lines (IC₅₀: 4–12 μM) . The iodine atom’s radiosensitizing properties could enhance the title compound’s efficacy in combination therapies.

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